4',5,7-Trimethoxyisoflavone

Description

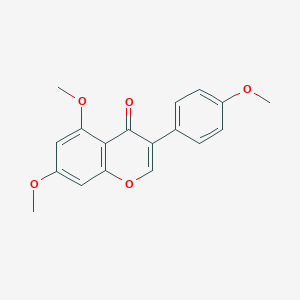

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-16-9-13(21-2)8-15(22-3)17(16)18(14)19/h4-10H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVORTURQPBPEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10151315 |

Source

|

| Record name | 4',5,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1162-82-9 |

Source

|

| Record name | 4',5,7-Trimethoxyisoflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001162829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4',5,7-Trimethoxyisoflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10151315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4',5,7-Trimethoxyisoflavone: A Comprehensive Guide to Natural Sources, Biosynthesis, and Isolation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4',5,7-Trimethoxyisoflavone, a fully methylated derivative of the well-known phytoestrogen genistein, represents a molecule of significant interest in natural product chemistry and pharmacology. Its increased lipophilicity compared to its hydroxylated precursors suggests potentially altered bioavailability and biological activity, making it a compelling target for drug discovery and development. This technical guide provides an in-depth exploration of 4',5,7-trimethoxyisoflavone, covering its known natural sources, the biochemical pathways responsible for its synthesis in plants, and a detailed, field-proven methodology for its extraction, isolation, and structural characterization. This document is designed to serve as a comprehensive resource, empowering researchers to confidently identify, purify, and analyze this specific isoflavone from complex natural matrices.

Natural Occurrence and Biosynthetic Origins

Documented Natural Sources

4',5,7-Trimethoxyisoflavone, while not as widespread as its hydroxylated parent compounds, has been identified in a select number of plant species. The presence of this metabolite is often linked to specialized enzymatic machinery capable of performing O-methylation on the isoflavone core. The primary documented sources are detailed below.

| Plant Species | Family | Plant Part | Reference |

| Ochna afzelii | Ochnaceae | Not specified | [1] |

| Myroxylon peruiferum | Fabaceae | Not specified | [1] |

Note: The concentration of isoflavones can vary significantly based on geographical location, climate, and time of harvest. Preliminary screening of plant material is always recommended.

The Biosynthetic Pathway: From Phenylalanine to a Trimethylated Core

Understanding the biosynthesis of 4',5,7-trimethoxyisoflavone is crucial for predicting its occurrence and for potential bioengineering applications. The pathway is an extension of the general phenylpropanoid and flavonoid biosynthetic routes, culminating in a series of specific methylation events.[2]

The process begins with the amino acid L-Phenylalanine , which is converted to p-Coumaroyl-CoA , a central precursor for a vast array of plant secondary metabolites.[3] This precursor then enters the flavonoid-specific pathway:

-

Chalcone Formation: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone.

-

Isoflavone Backbone Synthesis: In a key branching step for isoflavonoids, naringenin chalcone is converted to the isoflavone core. This involves the sequential action of chalcone isomerase (CHI) to form the flavanone naringenin, followed by isoflavone synthase (IFS), an enzyme that catalyzes a complex rearrangement to form the isoflavone genistein (4',5,7-trihydroxyisoflavone).

-

O-Methylation Cascade: The final, defining steps involve the sequential transfer of methyl groups from S-adenosyl-L-methionine (SAM) to the hydroxyl groups at the 4', 5, and 7 positions of the genistein core. This is catalyzed by specific O-methyltransferase (OMT) enzymes. The presence and specificity of these OMTs are the primary determinants for the synthesis of 4',5,7-trimethoxyisoflavone in a given plant species.[4]

A Validated Protocol for Isolation and Purification

The isolation of a specific natural product is a systematic process of enrichment from a complex crude extract. The physicochemical properties of 4',5,7-trimethoxyisoflavone—a moderately polar compound with a molecular weight of 312.3 g/mol —dictate the optimal strategy.[1] The following workflow is a robust, self-validating system designed for high-purity isolation.

Step 1: Extraction of Plant Material

The objective of this step is to efficiently extract the target compound from the plant matrix into a solvent.

-

Protocol:

-

Accurately weigh approximately 100 g of dried, finely powdered plant material.

-

Transfer the powder to a large flask and add 1 L of HPLC-grade methanol.[5]

-

Place the flask in an ultrasonic bath and sonicate for 45 minutes at a controlled temperature (e.g., 40°C).[5] This use of ultrasonic waves disrupts cell walls, enhancing extraction efficiency without excessive heat that could degrade thermolabile compounds.

-

Separate the extract from the plant residue by vacuum filtration.

-

Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

-

Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.[6]

-

Step 2: Liquid-Liquid Partitioning

This step removes highly nonpolar contaminants, such as fats and chlorophyll, which can interfere with subsequent chromatographic steps.

-

Protocol:

-

Dissolve the crude extract in 200 mL of 90% aqueous methanol.

-

Transfer the solution to a separatory funnel.

-

Add 200 mL of n-hexane, shake vigorously for 2 minutes, and allow the layers to separate.

-

Drain the lower aqueous methanol layer, which contains the target compound.

-

Repeat the hexane wash two more times, discarding the upper hexane layer each time. The principle here is that the moderately polar isoflavone will preferentially partition into the aqueous methanol phase.

-

Evaporate the solvent from the aqueous methanol phase to obtain the enriched extract.

-

Step 3: Silica Gel Column Chromatography

This is the primary purification step, separating compounds based on their polarity.

-

Protocol:

-

Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column.

-

Adsorb the enriched extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Begin elution with 100% n-hexane. Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 85:15 n-hexane:ethyl acetate).[7]

-

Collect fractions (e.g., 20 mL each) and monitor their composition using Thin Layer Chromatography (TLC) with a suitable mobile phase and UV visualization.

-

Combine fractions that show a prominent spot corresponding to the expected polarity of the target compound.

-

Step 4: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This final step provides high-resolution purification to yield the compound at >98% purity.

-

Protocol:

-

Dissolve the combined, semi-purified fractions from the column chromatography step in methanol.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the solution onto a preparative reversed-phase C18 HPLC column.

-

Elute the compound using a gradient system of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape. A typical gradient might run from 30% B to 70% B over 40 minutes.

-

Monitor the elution profile with a UV detector at a wavelength appropriate for flavonoids (e.g., 260 nm).

-

Collect the peak corresponding to the target compound and evaporate the solvent to obtain the pure 4',5,7-trimethoxyisoflavone.

-

Analytical Characterization and Structural Elucidation

Once isolated, the identity and purity of the compound must be unequivocally confirmed. A combination of chromatographic and spectroscopic techniques is mandatory for this purpose.[8][9]

High-Performance Liquid Chromatography (HPLC-DAD)

This technique is used to assess the purity of the final isolate and can be adapted for quantification.[6]

| Parameter | Specification | Rationale |

| Column | Analytical C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-phase chemistry provides excellent separation for moderately polar flavonoids.[10] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Acidified mobile phase ensures good peak shape for phenolic compounds.[11] |

| Elution | Gradient (e.g., 10-90% B over 25 min) | Allows for efficient elution of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns of this dimension. |

| Detection | Diode Array Detector (DAD), 254 nm & 320 nm | Flavonoids exhibit strong UV absorbance; DAD allows for spectral confirmation.[6] |

Mass Spectrometry (MS)

MS provides crucial information on the molecular weight and elemental composition of the analyte.

-

Expected Results:

-

Technique: Electrospray Ionization (ESI) in positive mode is typically effective.[12]

-

Molecular Ion: The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is approximately 313.1071.[1]

-

High-Resolution MS (HRMS): This technique can confirm the elemental formula (C₁₈H₁₆O₅) by providing a highly accurate mass measurement, which is a cornerstone of structural validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework.[9]

-

¹H NMR (Proton NMR): The proton spectrum will reveal key signals confirming the structure.

-

¹³C NMR (Carbon NMR): This spectrum confirms the presence of all 18 carbon atoms in the molecule.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Features |

| C2-H | ~8.0 (s) | ~153 | Characteristic singlet for the isoflavone proton at the C2 position. |

| OCH₃-5, OCH₃-7 | ~3.9 (s, 6H) | ~56 | Two sharp singlets for the methoxy groups on the A-ring. |

| OCH₃-4' | ~3.8 (s, 3H) | ~55 | A sharp singlet for the methoxy group on the B-ring. |

| H-6, H-8 | ~6.4-6.6 (d) | ~92-98 | Doublets for the two meta-coupled protons on the A-ring. |

| H-2', H-6' | ~7.5 (d) | ~130 | Doublet for the two protons ortho to the C3-attachment on the B-ring. |

| H-3', H-5' | ~7.0 (d) | ~114 | Doublet for the two protons meta to the C3-attachment on the B-ring. |

| C=O (C4) | - | ~175 | Carbonyl carbon signal in the downfield region. |

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent used (e.g., CDCl₃, DMSO-d₆).[12]

Conclusion

This guide has outlined a comprehensive, scientifically-grounded approach to the study of 4',5,7-trimethoxyisoflavone. By integrating knowledge of its natural distribution and biosynthesis with robust, step-by-step protocols for isolation and purification, researchers are well-equipped to obtain this compound in high purity. The subsequent analytical workflow, employing a combination of HPLC, MS, and NMR, provides a self-validating system to ensure the unequivocal confirmation of its molecular structure. This foundational work is an essential prerequisite for any further investigation into the pharmacological properties and potential therapeutic applications of this intriguing natural product.

References

- SIELC Technologies. (n.d.). Separation of 4',5,7-trihydroxy-3'-methoxyflavone on Newcrom R1 HPLC column.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136420, 4',5,7-Trimethoxyisoflavone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79730, 5,7,4'-Trimethoxyflavone. Retrieved from [Link]

- Pelozo, M. F., et al. (n.d.). Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents.

-

Mass spectrum of 4',5,7-trihydroxyisoflavone. (n.d.). ResearchGate. Retrieved from [Link]

- Maurich, T., et al. (2003). Evaluation of detection methods for the reversed-phase HPLC determination of 3',4',5'-trimethoxyflavone in different phytopharmaceutical products and in human serum. Journal of Pharmaceutical and Biomedical Analysis, 33(4), 647-657.

- Fattahi, B., et al. (2021). Toward understanding of the methoxylated flavonoid biosynthesis pathway in Dracocephalum kotschyi Boiss. Scientific Reports, 11(1), 19512.

- Wolfender, J. L., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Planta Medica, 81(12/13), 1035-1046.

- Kim, J., et al. (2021). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Foods, 10(11), 2603.

-

MtoZ Biolabs. (n.d.). 5,7-Dihydroxy-3',4',5'-trimethoxyflavone Analysis Service. Retrieved from [Link]

- Gul, R., & Jan, S. U. (2022). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. Journal of Studies in Science and Engineering, 2(2), 1-17.

- Rather, S. A., & Mohammad, F. (2021). Flavonoid Biosynthetic Pathway: Genetics and Biochemistry. Biosciences Biotechnology Research Asia, 18(2).

- Youssef, F. S., et al. (2017). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 9(6).

- Joseph, S. (2023). Strategies for Natural Products Isolation. Research & Reviews: Journal of Pharmacognosy and Phytochemistry, 11(2).

- Li, S., et al. (2019). Natural sources, refined extraction, biosynthesis, metabolism, and bioactivities of dietary polymethoxyflavones (PMFs). Food and Chemical Toxicology, 134, 110844.

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Kamel, E. M., et al. (n.d.). Supplementary Material. The Royal Society of Chemistry. Retrieved from [Link]

-

MassBank. (2009). Flavonoids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15689643, 3',5'-Dimethoxy-4',5,7-trihydroxyisoflavone. Retrieved from [Link]

- Rahman, M. M., et al. (2015). Studies on the Isolation of 5, 3/, 4/-Trihydroxy, 7-Methoxy Isoflavone. International Research Journal of Pure and Applied Chemistry, 7(1), 34-41.

- Cai, H., et al. (2005). Determination of 3',4',5',5,7-pentamethoxyflavone in the plasma and intestinal mucosa of mice by HPLC with UV detection.

- Youssef, F. S., et al. (2017). Isolation and Characterization of Flavones from Artemisia monosperma. Pharmacognosy Journal, 9(6), 834-840.

- Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. (2025). University of Nottingham.

- Sharma, R., et al. (2021). phytochemicals: extraction, isolation methods,identification and therapeutic uses: a review. Plant Archives, 21(1), 1145-1154.

Sources

- 1. 4',5,7-Trimethoxyisoflavone | C18H16O5 | CID 136420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Toward understanding of the methoxylated flavonoid biosynthesis pathway in Dracocephalum kotschyi Boiss - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of analytical techniques for the identification of bioactive compounds from natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Separation of 4’,5,7-trihydroxy-3’-methoxyflavone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. journals.library.ualberta.ca [journals.library.ualberta.ca]

Unveiling the Bioactive Potential: An In-Depth Technical Guide to the In Vitro Activities of 4',5,7-Trimethoxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the in vitro biological activities of 4',5,7-Trimethoxyisoflavone, a naturally occurring isoflavone with significant therapeutic promise. Drawing upon established methodologies and findings from structurally related compounds, this document is designed to be a foundational resource for researchers exploring its potential in drug discovery and development. We will delve into its prominent anti-inflammatory and anti-cancer properties, detailing the molecular mechanisms and providing robust experimental protocols to facilitate further investigation.

Introduction to 4',5,7-Trimethoxyisoflavone: A Compound of Interest

4',5,7-Trimethoxyisoflavone belongs to the isoflavonoid class of polyphenolic compounds, which are widely distributed in the plant kingdom. The methoxy groups at the 4', 5, and 7 positions of the isoflavone core are key structural features that are believed to enhance its metabolic stability and bioavailability, making it an attractive candidate for pharmacological study. While research on this specific isoflavone is emerging, the broader family of methoxylated isoflavones has demonstrated a range of biological activities, including anti-inflammatory, anti-cancer, antioxidant, and neuroprotective effects. This guide will focus on the in vitro evidence supporting its role as a potential therapeutic agent.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases. 4',5,7-Trimethoxyisoflavone and related methoxyflavones have shown considerable promise in modulating inflammatory responses at the cellular level. The primary mechanism appears to be the suppression of pro-inflammatory mediators and the inhibition of key signaling pathways that govern the inflammatory process.

Mechanistic Insights: Inhibition of Pro-inflammatory Mediators

In vitro studies on macrophage cell lines, such as RAW 264.7, are instrumental in elucidating the anti-inflammatory effects of novel compounds. When stimulated with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing signaling molecules like nitric oxide (NO) and prostaglandin E2 (PGE2), as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

Structurally similar flavonoids have been shown to significantly inhibit the production of these inflammatory markers.[1][2] For instance, 5,6,7-trimethoxyflavone has been demonstrated to suppress the production of NO and PGE2 in LPS-stimulated RAW 264.7 macrophages.[3] This inhibition is often attributed to the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Several methoxyflavones have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.[4][5] This inhibition can occur at various points, including the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit of NF-κB.

Caption: Putative inhibition of the NF-κB signaling pathway by 4',5,7-Trimethoxyisoflavone.

Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This protocol describes a standard method for quantifying the inhibitory effect of 4',5,7-Trimethoxyisoflavone on NO production in LPS-stimulated macrophages using the Griess assay.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

4',5,7-Trimethoxyisoflavone

-

Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of 4',5,7-Trimethoxyisoflavone (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (DMSO).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.

Anti-cancer Activity: Targeting Malignant Cell Proliferation and Survival

The anti-cancer potential of methoxyflavones is a rapidly expanding area of research. These compounds have been shown to induce cell death and inhibit the proliferation of various cancer cell lines. The proposed mechanisms for 4',5,7-Trimethoxyisoflavone are primarily centered on the induction of apoptosis and the modulation of key proteins involved in cell cycle regulation and survival.

Mechanistic Insights: Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. A hallmark of cancer is the evasion of apoptosis. A closely related compound, 5-hydroxy-3',4',7-trimethoxyflavone (HTMF), has been shown to induce apoptosis in human breast cancer cells (MCF-7).[6][7] This induction is associated with the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. Specifically, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 shifts the cellular balance towards apoptosis.[6][7] This change in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspases, ultimately leading to cell death.

Caption: Proposed mechanism of apoptosis induction by 4',5,7-Trimethoxyisoflavone.

Quantitative Data: Cytotoxicity of Structurally Related Methoxyflavones

While specific IC50 values for 4',5,7-Trimethoxyisoflavone are not extensively reported, data from structurally similar methoxyflavones provide valuable insights into its potential potency against various cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5,3′,4′-trihydroxy-6,7,8-TMF | MCF-7 | Breast | 4.9 | [8] |

| 5,3′-dihydroxy-3,6,7,8,4′-PeMF | MCF-7 | Breast | 3.71 | [8] |

| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 | Breast | 8.58 | [8] |

| 5,7-dihydroxy-3,6,4′-TMF | A2058 | Melanoma | 3.92 | [9] |

Experimental Protocol: Cell Viability (MTT) Assay

This protocol details a standard MTT assay to determine the cytotoxic effects of 4',5,7-Trimethoxyisoflavone on a cancer cell line such as MCF-7.

Materials:

-

MCF-7 human breast cancer cell line

-

Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 0.01 mg/mL human recombinant insulin

-

4',5,7-Trimethoxyisoflavone

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.[10]

-

Compound Treatment: Treat the cells with a range of concentrations of 4',5,7-Trimethoxyisoflavone (e.g., 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the compound concentration.

Experimental Protocol: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line (e.g., MCF-7)

-

4',5,7-Trimethoxyisoflavone

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with 4',5,7-Trimethoxyisoflavone at the desired concentrations for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Cell Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.

Conclusion and Future Directions

The in vitro evidence strongly suggests that 4',5,7-Trimethoxyisoflavone possesses significant anti-inflammatory and anti-cancer properties. Its ability to modulate key signaling pathways like NF-κB and induce apoptosis in cancer cells highlights its potential as a lead compound for the development of novel therapeutics.

Future research should focus on:

-

Comprehensive Screening: Evaluating the cytotoxic activity of 4',5,7-Trimethoxyisoflavone against a wider panel of cancer cell lines to determine its spectrum of activity and to establish precise IC50 values.

-

Mechanistic Elucidation: Further investigation into the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Validation: Moving towards preclinical animal models to assess the in vivo efficacy, pharmacokinetics, and safety profile of 4',5,7-Trimethoxyisoflavone.

This technical guide provides a solid framework for researchers to design and execute studies that will further unravel the therapeutic potential of this promising natural product.

References

-

Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). Molecules. Retrieved January 10, 2026, from [Link]

-

Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. (2018). ResearchGate. Retrieved January 10, 2026, from [Link]

-

The EC50 values of the most active trihydroxyflavones against (a) A549,... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Effect of 4'-HW on LPS-induced NF-κB activation in RAW 264.7... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus. (2021). MDPI. Retrieved January 10, 2026, from [Link]

-

Antioxidant and Anti-Inflammatory Effects of 6,3',4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models. (2023). MDPI. Retrieved January 10, 2026, from [Link]

-

Inhibition of nitric oxide (NO.) production in murine macrophages by flavones. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Induction of apoptosis in MCF-7: WS8 breast cancer cells by β-Lapachone. (1998). Cancer Research. Retrieved January 10, 2026, from [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

Guidelines for anti‐inflammatory assays in RAW264.7 cells. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

IC 50 values of some phytoconstituents on various targets of inflammation. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Anti-inflammatory Activity of 4',6,7-trihydroxy-5-methoxyflavone From Fridericia chica (Bonpl.) L.G.Lohmann. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Neobavaisoflavone ameliorates LPS-induced RAW264.7 cell inflammations by suppressing the activation of NF-κB and MAPKs signaling pathways. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

Induction of Apoptosis and Modulation of Caspase Activity on MCF-7 Human Breast Cancer Cells by Bioactive Fractionated Cocoa Leaf Extract. (2023). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

Metabolic Response of RAW 264.7 Macrophages to Exposure to Crude Particulate Matter and a Reduced Content of Organic Matter. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

Cytotoxicity and Nitric Oxide Production Inhibitory Activities of Compounds Isolated from the Plant Pathogenic Fungus Curvularia sp. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]

-

How do you treat compound on Raw264.7? (2023). ResearchGate. Retrieved January 10, 2026, from [Link]

-

Tetramethoxy hydroxyflavone p7F downregulates inflammatory mediators via the inhibition of nuclear factor kappaB. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

In vitro study for inhibition of NO production about constituents of Sappan Lignum. (n.d.). PubMed. Retrieved January 10, 2026, from [Link]

-

MCF-7 – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved January 10, 2026, from [Link]

-

Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (n.d.). National Institutes of Health. Retrieved January 10, 2026, from [Link]

Sources

- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory activity of 4',6,7-trihydroxy-5-methoxyflavone from Fridericia chica (Bonpl.) L.G.Lohmann - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of Apoptosis in MCF-7 Cells via Oxidative Stress Generation, Mitochondria-Dependent and Caspase-Independent Pathway by Ethyl Acetate Extract of Dillenia suffruticosa and Its Chemical Profile | PLOS One [journals.plos.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mcf7.com [mcf7.com]

- 6. Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

A Technical Guide to the Anticancer Mechanisms of 4',5,7-Trimethoxyisoflavone

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Scientific Context

The quest for novel, effective, and safe anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the most promising candidates are flavonoids, a class of polyphenolic compounds abundant in plants.[1] Within this class, isoflavones and their methoxylated derivatives have garnered significant attention for their potential to modulate cellular pathways critical to cancer development and progression.[2] The addition of methoxy groups can enhance the metabolic stability and membrane permeability of these compounds, making them particularly interesting for drug development.[1]

This guide focuses on 4',5,7-Trimethoxyisoflavone , a specific methoxylated isoflavone. While direct, in-depth research on this particular molecule is still emerging, this document synthesizes current knowledge by drawing parallels from closely related methoxyflavones and isoflavones. By examining the established mechanisms of its structural analogs, we can construct a robust, evidence-based hypothesis for the anticancer activity of 4',5,7-Trimethoxyisoflavone and provide a detailed framework for its experimental validation. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to rigorously investigate its therapeutic potential.

Part 1: Core Anticancer Mechanisms & Molecular Pathways

The anticancer efficacy of methoxylated flavonoids is rarely attributable to a single mode of action. Instead, they typically exert their effects through a multi-pronged attack on the core processes that drive tumorigenesis.

Induction of Apoptosis: Orchestrating Programmed Cell Death

A primary mechanism by which many flavonoids, including methoxy-derivatives, exert their anticancer effects is by inducing apoptosis, or programmed cell death.[3][4] Cancer cells are notoriously resistant to apoptosis; restoring this capability is a cornerstone of cancer therapy.[4] The action of 4',5,7-Trimethoxyisoflavone is hypothesized to engage the intrinsic (mitochondrial) apoptotic pathway.

This is often achieved by modulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. Studies on the structurally similar 5-hydroxy 3′,4′,7-trimethoxyflavone (HTMF) have shown that it can shift the Bax:Bcl-2 ratio in favor of apoptosis.[5] It is plausible that 4',5,7-Trimethoxyisoflavone acts similarly:

-

Upregulation of Bax: This pro-apoptotic protein, upon activation, permeabilizes the mitochondrial outer membrane.

-

Downregulation of Bcl-2: This anti-apoptotic protein normally prevents mitochondrial permeabilization. Its inhibition allows Bax to function.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.

-

Caspase Activation: Cytochrome c initiates a caspase cascade, beginning with the activation of caspase-9, which in turn activates executioner caspases like caspase-3.[2] These executioner caspases dismantle the cell by cleaving critical cellular substrates, such as PARP, leading to the characteristic morphological changes of apoptosis.[5]

The tumor suppressor protein p53 is a master regulator of this process. In response to cellular stress, p53 can activate the transcription of pro-apoptotic genes like Bax. Molecular docking studies suggest that some trimethoxyflavones can disrupt the interaction between p53 and its negative regulator, MDM2, thereby stabilizing and activating p53 to trigger apoptosis.[5]

Cell Cycle Arrest: Halting Uncontrolled Proliferation

In addition to inducing cell death, 4',5,7-Trimethoxyisoflavone likely impedes cancer cell proliferation by inducing cell cycle arrest. The cell cycle is a tightly regulated process, and its checkpoints are often dysregulated in cancer, leading to uncontrolled division. Flavonoids can impose a halt at these checkpoints, most commonly at the G2/M phase.[6][7]

This G2/M arrest is typically mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. Specifically, the activity of the Cyclin B1/CDK1 (Cdc2) complex is critical for entry into mitosis. Research on analogous flavonoids shows they can decrease the expression of Cyclin B1 and induce inhibitory phosphorylation of Cdc2, effectively preventing cells from proceeding into mitosis.[7] This provides the cell with time to either repair DNA damage or commit to apoptosis if the damage is too severe.

Inhibition of Key Survival Signaling Pathways

The survival, growth, and proliferation of cancer cells are heavily dependent on aberrant signaling from key pathways. Methoxyisoflavones are known to target several of these central signaling nodes.

This pathway is one of the most frequently hyperactivated signaling cascades in human cancers, acting as a master regulator of cell survival, growth, and metabolism.[8][9] Its constitutive activation promotes resistance to apoptosis. Phytoestrogens and related isoflavones have been shown to inhibit the PI3K/Akt pathway.[10]

The proposed mechanism involves the inhibition of Akt phosphorylation. Akt, a serine/threonine kinase, is a central node in the pathway.[11] By preventing its activation (phosphorylation), 4',5,7-Trimethoxyisoflavone can block all downstream signaling, leading to:

-

Increased Apoptosis: Activated Akt normally phosphorylates and inactivates pro-apoptotic proteins like Bad. Inhibiting Akt therefore promotes apoptosis.[12]

-

Reduced Proliferation: The pathway's downstream effectors, like mTOR, are critical for protein synthesis and cell growth.[13]

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is crucial for transmitting proliferative signals from the cell surface to the nucleus.[10] Inhibition of ERK phosphorylation has been observed with similar isoflavones, suggesting that 4',5,7-Trimethoxyisoflavone may also block this pro-proliferative signaling route, contributing to its anti-proliferative effects.[10]

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival.[14] In many cancers, NF-κB is constitutively active, where it drives the expression of genes that suppress apoptosis (e.g., Bcl-2, XIAP), promote proliferation (e.g., Cyclin D1), and facilitate invasion.[15][16] Certain methoxyflavones have been shown to suppress NF-κB activation by preventing the degradation of its inhibitor, IκBα.[15] This traps NF-κB in the cytoplasm, blocking its transcriptional activity and sensitizing cancer cells to apoptosis.

Hypothesized Signaling Interruption by 4',5,7-Trimethoxyisoflavone

Caption: Hypothesized signaling targets of 4',5,7-Trimethoxyisoflavone.

Part 2: Experimental Validation Framework

A rigorous investigation into the mechanism of action requires a series of well-defined experiments. This section provides a logical workflow and detailed protocols for the key assays.

Overall Experimental Workflow

Caption: A logical workflow for investigating the compound's anticancer effects.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data based on published results for structurally similar methoxyflavones to illustrate expected outcomes.[2][6][17]

| Parameter | Cancer Cell Line | 24h Treatment | 48h Treatment | Rationale & Key Reference |

| IC₅₀ (µM) | MCF-7 (Breast) | ~115 µM | ~80 µM | Measures cytotoxicity. Methoxyflavones show dose- and time-dependent effects.[6] |

| HepG2 (Liver) | ~40 µM | ~25 µM | Sensitivity varies between cell lines.[17] | |

| % Apoptotic Cells | MCF-7 (at IC₅₀) | 15 - 25% | 30 - 45% | Apoptosis induction is a key mechanism.[3][5] |

| % Cells in G2/M | HepG2 (at IC₅₀) | 35 - 50% | 40 - 55% | Indicates cell cycle arrest at the G2/M checkpoint.[7] |

| p-Akt / Total Akt Ratio | MCF-7 (at IC₅₀, 24h) | - | 0.4 (vs. 1.0 control) | Demonstrates inhibition of the PI3K/Akt survival pathway.[10] |

Part 3: Detailed Experimental Protocols

The following protocols are presented as self-validating systems. Adherence to these standardized methods ensures reproducibility and reliability.

Cell Viability Assessment: MTT/XTT Assay

Causality: This assay quantifies the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation.[18] Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.[19][20] The intensity of the color is directly proportional to the number of viable cells, allowing for the determination of the compound's cytotoxic concentration (IC₅₀).[18] The XTT assay is often preferred as its formazan product is water-soluble, eliminating a solubilization step required for MTT.[18]

Protocol: XTT Assay

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 4',5,7-Trimethoxyisoflavone in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).

-

Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

XTT Addition: Add 50 µL of the activated XTT solution to each well, including controls. Gently swirl the plate to mix.

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light. The incubation time should be optimized for the specific cell line.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.[18]

-

Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells: Viability (%) = (Absorbance_treated / Absorbance_control) * 100. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Causality: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS), a phospholipid normally on the inner leaflet of the plasma membrane, translocates to the outer surface.[22] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and will bind to these early apoptotic cells.[23] Propidium Iodide (PI) is a DNA-binding dye that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[22]

Principle of Annexin V / PI Staining

Caption: Interpretation of flow cytometry data from Annexin V/PI staining.

Protocol: Annexin V/PI Staining

-

Cell Treatment: Seed cells in 6-well plates and treat with 4',5,7-Trimethoxyisoflavone at the desired concentrations (e.g., IC₅₀) for a specific duration (e.g., 24 hours). Include a vehicle control.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS, detach using a gentle cell scraper or Trypsin-EDTA, and combine with the floating cells from the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cells twice with ice-cold PBS, centrifuging after each wash.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁵ cells per 100 µL.[22] The calcium in the binding buffer is essential for Annexin V to bind to PS.[21]

-

Staining: Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution (e.g., 20 µg/mL) to the 100 µL of cell suspension.[23][24]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.[25]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[25] Excite FITC at 488 nm and measure emission at ~530 nm; excite PI and measure emission at >617 nm.

Cell Cycle Analysis: Propidium Iodide Staining

Causality: This method quantifies the DNA content within a population of cells, allowing for the determination of their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that intercalates stoichiometrically into double-stranded DNA. The fluorescence intensity of a stained cell is therefore directly proportional to its DNA content. G2/M cells, having replicated their DNA, will have twice the DNA content (and thus twice the fluorescence) of G0/G1 cells. S-phase cells will have an intermediate DNA content. Treatment with an agent that causes cell cycle arrest will lead to an accumulation of cells in a specific phase.

Protocol: Cell Cycle Analysis

-

Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol (Step 1 & 2). A cell count of ~1 x 10⁶ cells per sample is recommended.

-

Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[26] This step fixes the cells and permeabilizes their membranes to allow PI entry. Incubate for at least 30 minutes at 4°C (or store long-term at -20°C).[26]

-

Washing: Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol. Wash the cell pellet twice with PBS.

-

RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A.[26] Incubate for 30 minutes at 37°C. This step is crucial as PI also binds to double-stranded RNA, and failure to remove RNA will result in inaccurate DNA content measurements.

-

PI Staining: Add 50 µg/mL of Propidium Iodide to the cell suspension.[27]

-

Incubation & Analysis: Incubate for 15-30 minutes at room temperature in the dark. Analyze by flow cytometry, collecting data for at least 10,000 events per sample. Use software like ModFit or FlowJo to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.[26][27]

Protein Expression Analysis: Western Blotting

Causality: Western blotting is a technique used to detect and quantify specific proteins within a complex mixture, such as a cell lysate.[28] It is essential for validating the mechanistic hypotheses derived from functional assays. By probing for specific proteins (e.g., p-Akt, total Akt, Bcl-2, Bax, Cyclin B1) and their phosphorylated (activated) forms, one can directly observe the impact of 4',5,7-Trimethoxyisoflavone on the signaling pathways and regulatory proteins of interest.[29]

Protocol: Western Blotting

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them on ice using 1X SDS sample buffer or a RIPA buffer supplemented with protease and phosphatase inhibitors.[30][31] Scrape the cells, collect the lysate, and sonicate or pass through a needle to shear DNA and reduce viscosity.[30]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading of protein for each sample.

-

Sample Preparation: Mix the lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[30]

-

Gel Electrophoresis (SDS-PAGE): Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate the proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[31]

-

Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[30] This step prevents non-specific binding of the antibodies to the membrane.

-

Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-Akt, anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation.[30]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific for the primary antibody's host species for 1 hour at room temperature.[31]

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP on the secondary antibody will catalyze a reaction that produces light.[31]

-

Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film. The intensity of the bands corresponds to the amount of the target protein. Densitometry analysis should be performed and normalized to a loading control (e.g., β-actin or GAPDH) to quantify changes in protein expression.

Part 4: Conclusion and Future Directions

The available evidence from structurally related methoxylated flavonoids strongly suggests that 4',5,7-Trimethoxyisoflavone is a promising candidate for anticancer drug development. Its mechanism of action is likely multifaceted, centering on the induction of apoptosis through modulation of the Bcl-2 family, the imposition of G2/M cell cycle arrest , and the simultaneous inhibition of critical pro-survival signaling pathways , including PI3K/Akt and MAPK.

The experimental framework provided in this guide offers a clear and rigorous path to validating these hypothesized mechanisms. Future research should extend these in vitro findings to more complex models. Investigating the compound's efficacy in 3D spheroid cultures, patient-derived xenografts, and syngeneic mouse models will be crucial for evaluating its therapeutic potential in a more physiologically relevant context. Furthermore, exploring its potential synergistic effects when combined with existing chemotherapeutic agents could open new avenues for combination therapies that are more effective and less toxic.

References

-

Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

-

UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]

-

Wikipedia. MTT assay. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

-

Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]

-

National Institutes of Health. Assaying cell cycle status using flow cytometry. [Link]

-

University of Massachusetts Chan Medical School. Cell Cycle Tutorial Contents. [Link]

-

Dojindo Molecular Technologies. Annexin V, FITC Apoptosis Detection Kit Technical Manual. [Link]

-

MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

-

OriGene Technologies. Western Blot Protocol. [Link]

-

Royal Society of Chemistry. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer. [Link]

-

National Institutes of Health. The Role of Isoflavones in the Prevention of Breast Cancer and Prostate Cancer. [Link]

-

MDPI. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. [Link]

-

National Institutes of Health. A Novel Pentamethoxyflavone Down-Regulates Tumor Cell Survival and Proliferative and Angiogenic Gene Products through Inhibition of IκB Kinase Activation and Sensitizes Tumor Cells to Apoptosis by Cytokines and Chemotherapeutic Agents. [Link]

-

ResearchGate. Antiproliferative and apoptosis-induction studies of 5-hydroxy 3′,4′,7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach. [Link]

-

PubMed. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells. [Link]

-

PubMed. Effects of 4',7-dimethoxyflavanone on Cell Cycle Arrest and Apoptosis in Human Breast Cancer MCF-7 Cells. [Link]

-

Frontiers. An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway. [Link]

-

National Institutes of Health. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice. [Link]

-

University of Illinois. Soy supplements with isoflavones 'reprogram' breast cancer cells. [Link]

-

MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

-

PubMed. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. [Link]

-

National Institutes of Health. 5,7,4′‐Trimethoxyflavone triggers cancer cell PD‐L1 ubiquitin–proteasome degradation and facilitates antitumor immunity by targeting HRD1. [Link]

-

American Association for Cancer Research. Soy Isoflavone Supplementation for Breast Cancer Risk Reduction: A Randomized Phase II Trial. [Link]

-

PubMed. PI3K/Akt signalling pathway and cancer. [Link]

-

MDPI. Effect of the Intake of Isoflavones on Risk Factors of Breast Cancer—A Systematic Review of Randomized Controlled Intervention Studies. [Link]

-

PubMed. 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma cells. [Link]

-

Frontiers. Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy. [Link]

-

MDPI. Soy and Isoflavones: Revisiting Their Potential Links to Breast Cancer Risk. [Link]

-

National Institutes of Health. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. [Link]

-

Frontiers. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. [Link]

-

National Institutes of Health. Flavonoids in Cancer and Apoptosis. [Link]

-

National Institutes of Health. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment. [Link]

-

National Institutes of Health. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. [Link]

Sources

- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [ouci.dntb.gov.ua]

- 2. mdpi.com [mdpi.com]

- 3. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of 4',7-dimethoxyflavanone on cell cycle arrest and apoptosis in human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol induces G2/M cell cycle arrest and apoptosis in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5,7-Dihydroxy-4'-methoxyisoflavone induces apoptosis by inhibiting the ERK and Akt pathways in human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 12. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]

- 15. A Novel Pentamethoxyflavone Down-Regulates Tumor Cell Survival and Proliferative and Angiogenic Gene Products through Inhibition of IκB Kinase Activation and Sensitizes Tumor Cells to Apoptosis by Cytokines and Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]

- 17. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]

- 20. MTT assay - Wikipedia [en.wikipedia.org]

- 21. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 22. creative-diagnostics.com [creative-diagnostics.com]

- 23. assets.fishersci.com [assets.fishersci.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. dojindo.com [dojindo.com]

- 26. wp.uthscsa.edu [wp.uthscsa.edu]

- 27. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 28. medium.com [medium.com]

- 29. pdf.benchchem.com [pdf.benchchem.com]

- 30. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 31. origene.com [origene.com]

A Technical Guide to the Pharmacokinetics and Bioavailability of 4',5,7-Trimethoxyisoflavone: A Predictive and Methodological Framework

Abstract

4',5,7-Trimethoxyisoflavone is a fully methylated isoflavone, a class of compounds garnering significant interest for its potential therapeutic properties, including neuroprotective effects.[1] A critical step in the preclinical development of any new chemical entity is the thorough characterization of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—which collectively determines its bioavailability and ultimately, its efficacy and safety. This technical guide presents a comprehensive methodological framework for elucidating the pharmacokinetic and bioavailability profile of 4',5,7-Trimethoxyisoflavone. In the absence of extensive direct studies on this specific molecule, this guide synthesizes data from structurally related polymethoxyflavones (PMFs) to establish predictive insights and justify the proposed experimental workflows. We provide detailed, field-proven protocols for key in vitro and in vivo assays, data interpretation strategies, and the underlying scientific rationale for each step. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel flavonoid-based therapeutic agents.

Introduction: The Significance of Methoxy-Substitution in Flavonoid Pharmacokinetics

Flavonoids are a diverse group of polyphenolic compounds with a wide range of reported biological activities. However, their therapeutic potential is often limited by poor oral bioavailability, primarily due to extensive first-pass metabolism where hydroxyl groups are rapidly conjugated (glucuronidated or sulfated) in the intestine and liver.[2]

Methylation of these hydroxyl groups, as seen in 4',5,7-Trimethoxyisoflavone, represents a key chemical strategy to overcome this limitation. The methoxy groups "protect" the molecule from extensive phase II conjugation, shifting its metabolic fate towards phase I, cytochrome P450 (CYP)-mediated oxidative reactions, such as demethylation.[3] This shift generally leads to:

-

Increased Metabolic Stability: Fully methylated flavones are significantly more resistant to metabolism compared to their hydroxylated analogs.[3]

-

Enhanced Lipophilicity: The methoxy groups increase the molecule's lipophilicity, which can improve its ability to permeate cellular membranes via passive diffusion.[4]

-

Potentially Improved Bioavailability: The combination of higher metabolic stability and enhanced permeability is predicted to result in greater oral bioavailability compared to unmethylated isoflavones.[4]

Understanding the precise ADME profile of 4',5,7-Trimethoxyisoflavone is therefore essential to validate these predictions and enable its rational development as a therapeutic agent.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for designing and interpreting pharmacokinetic studies.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₆O₅ | PubChem[5] |

| Molecular Weight | 312.3 g/mol | PubChem[5] |

| XLogP3 | 3.1 | PubChem[5] |

| Hydrogen Bond Donors | 0 | PubChem[5] |

| Hydrogen Bond Acceptors | 5 | PubChem[5] |

The XLogP3 value of 3.1 suggests good lipophilicity, supporting the hypothesis of absorption via passive diffusion. The absence of hydrogen bond donors and adherence to Lipinski's Rule of 5 are favorable indicators for oral bioavailability.[6]

In Vitro Pharmacokinetic Profiling: A Stepwise Approach

In vitro models are indispensable for the early assessment of a compound's ADME properties, providing mechanistic insights and guiding the design of more complex in vivo studies.

Workflow for In Vitro ADME Assessment

The following diagram outlines a logical workflow for the initial in vitro characterization of 4',5,7-Trimethoxyisoflavone.

Caption: A logical workflow for the in vitro pharmacokinetic profiling of a novel compound.

Intestinal Permeability: The Caco-2 Assay

Principle: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the gold standard for predicting intestinal drug absorption, as it allows for the measurement of both passive diffusion and active transport mechanisms. For lipophilic compounds like methoxyisoflavones, passive diffusion is the expected primary pathway of absorption.[4]

Protocol: Caco-2 Bidirectional Permeability Assay

-

Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21-25 days to allow for full differentiation and monolayer formation.

-

Monolayer Integrity Check: Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer Yellow). A high TEER value and low Lucifer Yellow leakage are indicative of a robust monolayer.

-

Assay Initiation (Apical to Basolateral - A to B):

-

Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

-

Add 4',5,7-Trimethoxyisoflavone (e.g., at 10 µM) to the apical (A) chamber (donor).

-

Add fresh HBSS to the basolateral (B) chamber (receiver).

-

-

Assay Initiation (Basolateral to Apical - B to A):

-

In a separate set of wells, add the compound to the basolateral (B) chamber (donor).

-

Add fresh HBSS to the apical (A) chamber (receiver). This direction assesses the potential for active efflux.

-

-

Sampling: Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer. Collect a sample from the donor chamber at the end of the experiment.

-

Quantification: Analyze the concentration of 4',5,7-Trimethoxyisoflavone in all samples using a validated LC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s.

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of permeation.

-

A is the surface area of the membrane.

-

C₀ is the initial concentration in the donor chamber.

-

Interpretation:

-

High Permeability: Papp (A→B) > 10 x 10⁻⁶ cm/s.

-

Efflux Ratio: (Papp B→A) / (Papp A→B). A ratio > 2 suggests the involvement of active efflux transporters. For a fully methoxylated isoflavone, a low efflux ratio is anticipated.

Metabolic Stability and Pathway Identification

Rationale: Assessing metabolic stability in liver subcellular fractions (microsomes, S9) provides the intrinsic clearance rate, a key parameter for predicting in vivo hepatic clearance. Identifying the responsible enzymes is crucial for predicting potential drug-drug interactions. For methoxyflavones, metabolism is primarily mediated by CYP enzymes, with CYP1A1, CYP1A2, and CYP3A4 being major contributors to the metabolism of related compounds.[3][7]

Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

-

Incubation Mixture Preparation: In a microcentrifuge tube, combine:

-

Human Liver Microsomes (e.g., 0.5 mg/mL final concentration).

-

4',5,7-Trimethoxyisoflavone (e.g., 1 µM final concentration).

-

Phosphate buffer (pH 7.4).

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Start the metabolic reaction by adding an NADPH-regenerating system (cofactor for CYP enzymes). Include a negative control without the NADPH system to account for non-enzymatic degradation.

-

Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction and precipitate proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

-

Data Analysis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Follow-up Studies:

-

Metabolite Identification: Use a liver S9 fraction, which contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, to generate and identify potential metabolites via high-resolution mass spectrometry.[8] The primary expected metabolites would be mono-demethylated products.

-

CYP Reaction Phenotyping: Incubate the compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2D6, 3A4) to identify which specific isoforms are responsible for its metabolism. This is critical for predicting drug-drug interaction liability.[9]

In Vivo Pharmacokinetic Studies

Rationale: In vivo studies in animal models (typically rodents) are essential to understand how the compound behaves in a whole biological system, integrating absorption, distribution, metabolism, and excretion simultaneously. This allows for the determination of key pharmacokinetic parameters and absolute bioavailability.

Experimental Design: A Rodent PK Study

The following diagram illustrates the workflow for a typical rodent pharmacokinetic study.

Caption: Workflow for an in vivo pharmacokinetic study to determine key parameters.

Protocol: Single-Dose Pharmacokinetic Study in Mice

-

Animal Model: Use male C57BL/6 mice (n=3-4 per time point or using sparse sampling).

-

Dosing Groups:

-

Oral (PO) Group: Administer 4',5,7-Trimethoxyisoflavone (e.g., 10 mg/kg) via oral gavage. The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Intravenous (IV) Group: Administer the compound (e.g., 2 mg/kg) via tail vein injection to a separate cohort. This group is essential for determining absolute bioavailability.

-

-

Blood Sampling: Collect blood samples (via saphenous vein or sparse sampling) at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose). Collect samples into tubes containing an anticoagulant (e.g., K₂EDTA).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

-

Sample Analysis:

-

Extract the compound from plasma using protein precipitation or liquid-liquid extraction.

-

Quantify the concentration of 4',5,7-Trimethoxyisoflavone in the plasma samples using a validated LC-MS/MS method.

-

-

Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis on the plasma concentration-time data to determine the parameters listed in the table below.

Key Pharmacokinetic Parameters and Interpretation

Data from a study on the related compound 5,7-dimethoxyflavone in mice provides an excellent reference for the expected profile.[10]

| Parameter | Definition | Predicted Profile for 4',5,7-Trimethoxyisoflavone |

| Cₘₐₓ | Maximum observed plasma concentration. | Reached rapidly, reflecting good permeability. |

| Tₘₐₓ | Time to reach Cₘₐₓ. | Short (e.g., within 30-60 minutes), characteristic of well-absorbed compounds.[10] |

| AUC | Area Under the Curve (total drug exposure). | The primary measure of exposure. |

| t½ | Elimination half-life. | Expected to be moderate (e.g., 2-6 hours). |

| CL | Clearance (volume of plasma cleared of drug per unit time). | Reflects the efficiency of elimination processes (metabolism, excretion). |

| Vd | Volume of Distribution. | A high Vd would suggest extensive distribution into tissues. |

| F% | Absolute Bioavailability = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100 | This is the ultimate measure of oral absorption efficiency. |

Bioavailability: Synthesis and Influencing Factors

The oral bioavailability of 4',5,7-Trimethoxyisoflavone will be a function of its absorption and first-pass metabolism.

-

Absorption: High permeability, as predicted by its lipophilicity and Caco-2 assay results, is the first requirement for good bioavailability.[4]

-

First-Pass Metabolism: Despite being protected from phase II conjugation, the compound will be subject to first-pass metabolism by CYP enzymes in the gut wall and liver. The rate of this metabolism (determined in the HLM stability assay) will be the primary determinant of how much intact drug reaches systemic circulation.

-

Solubility: While lipophilic, polymethoxyflavones can have low aqueous solubility, which can limit their dissolution in the gastrointestinal tract and become the rate-limiting step for absorption.[4][11] Formulation strategies, such as creating amorphous solid dispersions or using lipid-based formulations, may be necessary to enhance bioavailability.[11]

Analytical Methodologies: LC-MS/MS for Bioanalysis

Rationale: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in complex biological matrices like plasma due to its superior sensitivity, selectivity, and speed.[10]

Protocol: Generic LC-MS/MS Method Development

-

Sample Preparation: Protein precipitation is a common and effective method. Add 3 volumes of cold acetonitrile (containing an appropriate internal standard) to 1 volume of plasma. Vortex and then centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.

-

Chromatography:

-

Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separating lipophilic molecules.

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Use electrospray ionization (ESI) in positive mode.

-

Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular weight of the analyte) and monitoring for a specific product ion (a characteristic fragment), providing high selectivity.

-

MRM Transition Tuning: Infuse a standard solution of 4',5,7-Trimethoxyisoflavone to determine the optimal precursor/product ion pair and collision energy.

-

-

Validation: The method must be validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Conclusion and Future Directions

This guide outlines a robust, logical, and experimentally sound pathway for the complete pharmacokinetic and bioavailability characterization of 4',5,7-Trimethoxyisoflavone. Based on data from structurally similar methoxyflavones, it is predicted that this compound will exhibit good permeability and metabolic stability, leading to favorable oral bioavailability compared to its hydroxylated counterparts.

The successful execution of the described in vitro and in vivo protocols will provide the critical data needed to establish a clear understanding of the compound's ADME profile. This knowledge is fundamental for informing dose selection for efficacy and toxicology studies, predicting potential drug-drug interactions, and ultimately, advancing 4',5,7-Trimethoxyisoflavone through the drug development pipeline. Future studies should also investigate tissue distribution to understand target site engagement and identify potential metabolites to assess their biological activity and safety.

References

-

Walle, U. K., Walle, T. (2007). Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones. Drug Metabolism and Disposition, 35(10), 1879-1884. [Link]

-

Li, S., et al. (2008). Bioavailability of Polymethoxyflavones. ResearchGate. [Link]

-

Britton, R. G., et al. (2009). Synthesis of the flavonoid 3',4',5'-trimethoxyflavonol and its determination in plasma and tissues of mice by HPLC with fluorescence detection. Journal of Chromatography B, 877(10), 939-942. [Link]

-